molecular formula C6H3BrF2O B1276729 4-Bromo-2,5-difluorophenol CAS No. 486424-36-6

4-Bromo-2,5-difluorophenol

Cat. No. B1276729
M. Wt: 208.99 g/mol
InChI Key: BYZMZJIWCQTYSR-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorophenol is a brominated and fluorinated phenol derivative. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions are mentioned, which can give insights into the chemical behavior and properties of 4-Bromo-2,5-difluorophenol.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) from 4-bromo-2,5-di-n-hexylbenzeneboronic acid . Similarly, 4-Bromo-2,5-difluorophenol could potentially be synthesized through a palladium-catalyzed process or other halogenation reactions that introduce bromine and fluorine atoms onto the phenol ring.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be complex, as evidenced by the crystal structures of brominated imidazolium bromides, which exhibit hydrogen bonding and halogen bonding . These interactions are crucial in determining the crystal packing and overall stability of the compounds. For 4-Bromo-2,5-difluorophenol, similar interactions might be expected, influencing its crystalline form and properties.

Chemical Reactions Analysis

Halogenated phenols can participate in various chemical reactions. For instance, the derivatization of carboxylic acids using a brominated reagent for high-performance liquid chromatography is described . This indicates that 4-Bromo-2,5-difluorophenol could potentially be used as a derivatizing agent or reactant in organic synthesis, given its reactive bromine and fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the presence of halogen atoms. These atoms can affect the boiling point, solubility, and reactivity of the compound. For example, the solubility of poly(para-phenylene) derivatives is enhanced by the presence of alkyl chains . The bromine atom in 4-Bromo-2,5-difluorophenol could similarly influence its solubility and reactivity, making it a candidate for various applications in chemical synthesis and material science.

Scientific Research Applications

Synthesis and Organic Chemistry

4-Bromo-2,5-difluorophenol is involved in various synthetic processes in organic chemistry. Shirinian et al. (2012) discuss its role in the bromination of 2,3-diarylcyclopent-2-en-1-ones, highlighting its utility in creating bromo-substituted compounds used in organic synthesis (Shirinian et al., 2012). Additionally, Koudstaal and Olieman (2010) describe the fluorination of similar compounds using xenon difluoride, indicating the potential of 4-Bromo-2,5-difluorophenol in producing fluorinated organic molecules (Koudstaal & Olieman, 2010).

Photovoltaic Applications

In the realm of renewable energy, specifically photovoltaics, Duprez et al. (2005) discuss synthesizing conjugated polymers containing 4-Bromo-2,5-difluorophenol derivatives for potential use in solar cells (Duprez et al., 2005). These materials are notable for their energy transfer capabilities, crucial for efficient solar energy conversion.

Coordination Chemistry and Materials Science

4-Bromo-2,5-difluorophenol is also significant in coordination chemistry. For instance, Scott et al. (2004) discuss its use in the preparation of organolithium and Grignard reagents, essential for various synthetic applications in materials science (Scott et al., 2004). These reagents are pivotal in creating advanced materials with specific properties.

Liquid Crystals and Display Technology

The compound finds application in the field of liquid crystal technology as well. Li et al. (2015) synthesized liquid crystals using 4-bromo-2,3-difluorophenol derivatives, showcasing their potential in fast response displays and liquid crystal photonic devices (Li et al., 2015). These materials are crucial for the development of advanced display technologies.

Safety And Hazards

4-Bromo-2,5-difluorophenol may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

4-bromo-2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMZJIWCQTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426942
Record name 4-Bromo-2,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluorophenol

CAS RN

486424-36-6
Record name 4-Bromo-2,5-difluorophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID40426942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorophenol
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Synthesis routes and methods I

Procedure details

To 2,5-difluorophenol (594, 5.50 g, 0.0423 mol) in chloroform (110.0 mL), bromine (2.18 mL, 0.0423 mol) was added slowly. After 3 hours, the reaction was poured into a solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, concentrated and purified with silica gel column chromatography eluting with 20% ethyl acetate in hexane to give a colorless oil (595, 6.20 g, 70.2%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with 100 mL of CHCl3. To the stirred solvent were added 2,5-difluorophenol (5.0 g, 38.4 mmol), bromine (6.14 g, 38.4 mmol), at 0° C. and stirred at room temperature for 3 h. The reaction mixture was quenched with sodium thio sulphate solution (20 mL) and extracted with ethyl acetate (15 mL×2). The organic layer was washed with water (50 mL), followed by brine solution (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to obtain product (6.5 g, yield: 81.05%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
81.05%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Wang, S Zhang, R Zhao, J Feng, Z Ding… - ACS Applied …, 2020 - ACS Publications
All-polymer solar cells (all-PSCs) based on amorphous polymer acceptors show different phase separation behaviors from those with conventional semicrystalline polymer acceptors. In …
Number of citations: 9 pubs.acs.org
EJ Carder - 2019 - search.proquest.com
The first chapter presented in this thesis describes the synthesis of diverse 3-sulfanyl-1, 2, 4-triazole allosteric p97 AAA+ ATPase inhibitors for structure activity/property relationship (…
Number of citations: 4 search.proquest.com

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